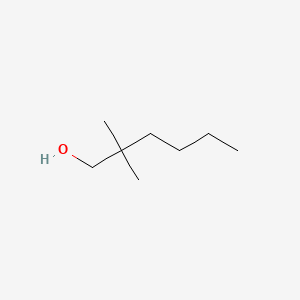

2,2-Dimethyl-1-hexanol

Übersicht

Beschreibung

2,2-Dimethyl-1-hexanol is an organic compound with the molecular formula C8H18O. It is a type of alcohol characterized by the presence of a hydroxyl group (-OH) attached to a carbon atom that is part of a hexane chain. This compound is also known by other names such as tert-octanol and neooctanol .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 2,2-Dimethyl-1-hexanol can be synthesized through various methods. One common approach involves the hydroformylation of isobutene followed by hydrogenation. This process typically requires catalysts such as rhodium complexes and specific reaction conditions including high pressure and temperature .

Industrial Production Methods: In industrial settings, this compound is produced through the oxo process, which involves the reaction of olefins with carbon monoxide and hydrogen in the presence of a catalyst. This method is efficient and widely used for large-scale production .

Analyse Chemischer Reaktionen

Types of Reactions: 2,2-Dimethyl-1-hexanol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to form alkanes using reducing agents like lithium aluminum hydride.

Substitution: It can participate in substitution reactions where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Hydrochloric acid, sulfuric acid, and other strong acids.

Major Products Formed:

Oxidation: Ketones, carboxylic acids.

Reduction: Alkanes.

Substitution: Alkyl halides.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

2,2-Dimethyl-1-hexanol serves as a solvent and intermediate in organic synthesis. Its ability to participate in various chemical reactions makes it useful for producing other organic compounds.

Biochemical Studies

In biological research, this compound is utilized as a reagent in biochemical assays. It helps in studying enzyme activity and metabolic pathways due to its interaction with enzymes through hydrogen bonding.

Pharmaceutical Formulations

Research indicates potential applications in drug formulation and delivery systems. Its properties can be exploited to enhance the solubility and bioavailability of certain drugs.

Environmental Chemistry

Studies have explored the atmospheric reactivity of this compound. For instance, its reaction with hydroxyl radicals (OH) indicates its role in atmospheric chemistry and pollution dynamics .

Production of Specialty Chemicals

The compound is used in the synthesis of fragrances and flavors, contributing to the food and cosmetic industries.

Plasticizers

It is also explored as a potential plasticizer due to its compatibility with various polymers, enhancing flexibility and durability.

Data Tables

Case Studies

Case Study 1: Atmospheric Reactivity

A study investigated the atmospheric lifetime of this compound due to reactions with hydroxyl radicals. The findings showed that this compound has a significant role in indoor air quality, contributing to VOC emissions from building materials .

Case Study 2: Enzyme Interaction

Research on enzyme kinetics demonstrated how this compound interacts with specific enzymes, affecting their catalytic activity through hydrogen bonding mechanisms .

Wirkmechanismus

The mechanism of action of 2,2-Dimethyl-1-hexanol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl group in the compound can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the compound can participate in various metabolic pathways, leading to the formation of different metabolites .

Vergleich Mit ähnlichen Verbindungen

- 2,2-Dimethyl-1-butanol

- 2,2-Dimethyl-1-pentanol

- 2,2-Dimethyl-1-heptanol

Comparison: 2,2-Dimethyl-1-hexanol is unique due to its specific molecular structure, which imparts distinct physical and chemical properties. Compared to similar compounds, it has a higher boiling point and different reactivity patterns, making it suitable for specific applications in various fields .

Biologische Aktivität

2,2-Dimethyl-1-hexanol (CAS No. 2370-13-0) is a branched-chain alcohol with the molecular formula C8H18O. Its biological activity has garnered interest due to its potential applications in various fields, including pharmaceuticals, agriculture, and as a solvent. This article explores its biological effects, including toxicity, antimicrobial properties, and metabolic pathways.

- Molecular Weight : 130.23 g/mol

- IUPAC Name : 2,2-Dimethylhexan-1-ol

- Other Names : Neooctanol, tert-Octanol

Toxicological Profile

Research indicates that this compound exhibits varying degrees of toxicity depending on the exposure route and dosage. In studies involving animal models, significant findings include:

| Study | Dosage | Effects Observed |

|---|---|---|

| Keith et al. (1992) | 702 mg/kg | Increased liver weight and number of hepatic peroxisomes |

| Lake et al. (1975) | 1,350 mg/kg | Increased liver weights; no significant effects on testes or serum lipids |

| Ganning et al. (1982) | 1,000 mg/kg for 21 days | Decreased serum lipids and increased liver weights |

These studies suggest that while moderate doses may not result in severe adverse effects, higher concentrations can lead to liver enlargement and potential metabolic disturbances .

Metabolic Pathways

The metabolism of this compound involves its conversion into various metabolites through cytochrome P450 enzymes. Research suggests that it may undergo oxidation to form aldehydes or carboxylic acids, which can further influence its biological activity and toxicity.

Proposed Metabolic Pathway

This pathway highlights the importance of metabolic activation in determining the compound's biological effects .

Case Studies

Several case studies have examined the effects of alcohols similar to this compound:

- Neurotoxicity Studies : Research on related compounds like 2-Hexanone has shown neurotoxic effects at high exposure levels in rats. These findings may provide insights into potential neurotoxic risks associated with long-term exposure to branched-chain alcohols .

- Liver Effects : Long-term dietary exposure studies have demonstrated that branched-chain alcohols can lead to liver hypertrophy and alterations in lipid metabolism in rodents .

Eigenschaften

IUPAC Name |

2,2-dimethylhexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18O/c1-4-5-6-8(2,3)7-9/h9H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSSDZVRLQDXOPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C)(C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50178364 | |

| Record name | 1-Hexanol, 2,2-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50178364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2370-13-0 | |

| Record name | 2,2-Dimethyl-1-hexanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2370-13-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Hexanol, 2,2-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002370130 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Hexanol, 2,2-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50178364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.